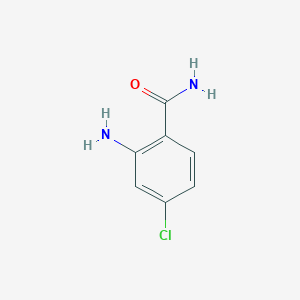
2-Amino-4-chlorobenzamide
Cat. No. B1281268
Key on ui cas rn:
5900-59-4
M. Wt: 170.59 g/mol
InChI Key: QNEJYHVIYJFNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05066577
Procedure details


190 g of 2,4-dichlorobenzamide was dissolved in 1.5 liters of aqueous ammonia, and to the resulting solution was added 100 g of cuprous chloride. The mixture was reacted at 80° C. for 15 hours in an autoclave, and then neutralized. The crystals deposited were collected by filtration. Yield: 122 g (71.5%)


[Compound]
Name
cuprous chloride
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[NH3:12]>>[NH2:12][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
190 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)N)C=CC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Two
[Compound]
|
Name
|
cuprous chloride
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was reacted at 80° C. for 15 hours in an autoclave
|
|
Duration
|
15 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals deposited were collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(C(=O)N)C=CC(=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
